5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes an allyl group, a difluoromethyl group, a methoxyphenyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, introduction of the allyl and difluoromethyl groups, and attachment of the methoxyphenyl and sulfanyl groups. Common reagents used in these reactions include allyl bromide, difluoromethylating agents, methoxyphenyl isocyanate, and thiol compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines.
Substitution: The allyl and methoxyphenyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives of the original compound .
Scientific Research Applications
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The difluoromethyl group can enhance its binding affinity to targets, while the methoxyphenyl and sulfanyl groups can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents, such as:
- 1-ALLYL-5-(TRIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- 1-ALLYL-5-(DIFLUOROMETHYL)-7-(4-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE .
Uniqueness
The uniqueness of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C18H15F2N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15F2N3O2S/c1-3-8-23-16-14(17(24)22-18(23)26)11(15(19)20)9-12(21-16)10-6-4-5-7-13(10)25-2/h3-7,9,15H,1,8H2,2H3,(H,22,24,26) |
InChI Key |
AXRFEWCZNDRKAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CC=C |
Origin of Product |
United States |
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